Ethyl (S)-pyrrolidine-3-carboxylate CAS 1807350-91-9 properties
Ethyl (S)-pyrrolidine-3-carboxylate CAS 1807350-91-9 properties
An In-depth Technical Guide to Ethyl (S)-pyrrolidine-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals Core Topic: Ethyl (S)-pyrrolidine-3-carboxylate CAS Number: 1807350-91-9
Introduction: The Strategic Value of a Chiral Scaffolding
Ethyl (S)-pyrrolidine-3-carboxylate is a chiral heterocyclic compound that has garnered significant attention as a versatile building block in modern organic synthesis and medicinal chemistry. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold found in a multitude of natural products and synthetic drugs.[1][2] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, often leading to improved potency and selectivity.[2]
The (S)-stereochemistry at the C3 position, combined with the reactive ethyl ester functionality, makes this molecule a valuable synthon for introducing specific stereocenters into complex target molecules. This guide offers a comprehensive technical overview of Ethyl (S)-pyrrolidine-3-carboxylate, covering its fundamental properties, synthesis, applications, and safe handling, designed to empower researchers in leveraging its full potential in their work.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational to its effective use in research and development.
Physicochemical Properties
The hydrochloride salt form of this compound is commonly used to enhance stability and improve solubility in aqueous media, which is a significant advantage for handling and for certain reaction conditions.[3]
| Property | Value | Reference(s) |
| CAS Number | 1807350-91-9 | [3][4] |
| Synonym(s) | (S)-Pyrrolidine-3-carboxylic acid ethyl ester | [3] |
| Molecular Formula | C₇H₁₃NO₂ · HCl | [5] |
| Molecular Weight | 179.64 g/mol | [3][5] |
| Appearance | White to beige powder or crystal | |
| Melting Point | 230 - 260 °C | [3] |
| Optical Rotation | [α]ᴅ²⁰ = +15.8° (c=0.5 in H₂O) | |
| Purity | Typically ≥95% | [3] |
| Storage | 2-8°C, under inert atmosphere | [4][6] |
Spectroscopic Characterization
Spectroscopic analysis is critical for verifying the identity, purity, and structural integrity of Ethyl (S)-pyrrolidine-3-carboxylate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.[7]
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), along with multiplets for the diastereotopic protons on the pyrrolidine ring. The N-H proton may appear as a broad singlet.
-
¹³C NMR: A characteristic signal for the ester carbonyl carbon (~170-175 ppm), signals for the two ethyl group carbons, and distinct signals for the carbons of the pyrrolidine ring.
-
FT-IR: A strong absorption band for the ester carbonyl (C=O) stretch (typically ~1730 cm⁻¹), N-H stretching vibrations (~3300-3400 cm⁻¹), and C-O stretching bands.
Protocol 1: Standard Spectroscopic Analysis
This protocol outlines the standard procedure for acquiring NMR and IR spectra for structural verification.
1. Sample Preparation:
- For NMR: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a standard 5 mm NMR tube.
- For FT-IR (ATR): Place a small, representative amount of the solid powder directly onto the clean crystal of the Attenuated Total Reflectance (ATR) accessory.
2. NMR Data Acquisition (400 MHz Spectrometer):
- ¹H Experiment:
- Acquire a standard single-pulse proton spectrum.
- Set spectral width to cover a range of -2 to 12 ppm.
- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C Experiment:
- Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
- Set spectral width to cover 0-200 ppm.
- A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[7]
3. FT-IR Data Acquisition:
- Ensure the ATR pressure arm is applied to create firm contact between the sample and the crystal.[7]
- Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Perform a background scan of the empty, clean crystal before scanning the sample.
4. Data Processing:
- Process NMR data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.
- Analyze the IR spectrum to identify key functional group frequencies.
Part 2: Synthesis and Stereochemical Integrity
The utility of Ethyl (S)-pyrrolidine-3-carboxylate is intrinsically linked to its enantiomeric purity. Therefore, synthetic strategies must be designed to establish and maintain the desired (S)-stereocenter.
Synthetic Pathways Overview
Several routes exist for the synthesis of pyrrolidine-3-carboxylic acid derivatives. The choice of pathway often depends on the desired scale, available starting materials, and the need for stereochemical control.
Caption: Overview of synthetic routes to Ethyl (S)-pyrrolidine-3-carboxylate.
The most direct method involves the Fischer esterification of commercially available (S)-pyrrolidine-3-carboxylic acid.[8] More complex, multi-step syntheses, such as those starting from glycine esters or employing asymmetric Michael additions, offer pathways to novel derivatives and can provide high stereoselectivity.[9][10][11]
Protocol 2: Laboratory Scale Synthesis via Fischer Esterification
This protocol describes a representative procedure for synthesizing the title compound from its corresponding carboxylic acid.
Objective: To prepare Ethyl (S)-pyrrolidine-3-carboxylate hydrochloride via acid-catalyzed esterification.
Materials:
-
(S)-Pyrrolidine-3-carboxylic acid
-
Anhydrous Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend (S)-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 mL per gram of acid).
-
Acid Catalyst Addition: Cool the suspension in an ice bath (0°C). Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via syringe. Causality Note: This in-situ generation of HCl gas in anhydrous ethanol creates the acidic conditions necessary to protonate the carbonyl oxygen, activating it for nucleophilic attack by ethanol, while minimizing water that could reverse the reaction.
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure using a rotary evaporator.
-
Isolation: Add an excess of diethyl ether to the concentrated residue to precipitate the hydrochloride salt product. The non-polar ether reduces the solubility of the ionic salt, forcing it out of solution.
-
Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.
-
Drying: Dry the white to off-white solid product under high vacuum to obtain Ethyl (S)-pyrrolidine-3-carboxylate hydrochloride.
Part 3: Applications in Research and Development
The unique structural features of this compound make it a powerful tool across several scientific disciplines.
Core Role in Drug Discovery
The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry. Its inclusion in a molecule can significantly enhance its drug-like properties.[2]
-
Improved Physicochemical Properties: The nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. It can also act as a hydrogen bond acceptor or donor, facilitating strong interactions with biological targets.[1]
-
Stereochemical Definition: As a chiral building block, it allows for the synthesis of enantiomerically pure compounds, which is critical for specificity and reducing off-target effects.[3]
-
Scaffold for Diversity: The pyrrolidine ring can be functionalized at multiple positions, serving as a template for building libraries of compounds for high-throughput screening.
Caption: The role of a chiral building block in the drug discovery pipeline.
This compound has been identified as a key intermediate in the synthesis of complex pharmaceuticals, including potential therapeutics for neurological disorders.[3] For instance, related structures are crucial for preparing kinase inhibitors like Lapatinib.[9]
Broader Chemical Applications
Beyond pharmaceuticals, Ethyl (S)-pyrrolidine-3-carboxylate finds use in:
-
Agrochemicals: As a precursor for developing novel, stereospecific pesticides and herbicides that may offer improved efficacy and better environmental profiles.[3]
-
Materials Science: Incorporation into polymers or functional materials to introduce specific chiral properties or to modify material characteristics like stability and performance.[3]
-
Biochemical Probes: Used in fundamental research to synthesize probes for studying enzyme activity and metabolic pathways.[8]
Part 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. Ethyl (S)-pyrrolidine-3-carboxylate hydrochloride is classified as a hazardous substance.
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H318: Causes serious eye damage.[6][5] H315: Causes skin irritation.[5] H335: May cause respiratory irritation.[5] |
Precautionary Statements (Selected):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][5]
-
P310: Immediately call a POISON CENTER/doctor.[5]
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles (or a face shield), a lab coat, and chemical-resistant gloves, is mandatory.[12]
-
Handling Practices: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage temperature is 2-8°C. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[13]
Conclusion
Ethyl (S)-pyrrolidine-3-carboxylate (CAS 1807350-91-9) is more than a simple chemical reagent; it is a strategic tool for molecular design and innovation. Its defined stereochemistry, versatile functionality, and the inherent value of the pyrrolidine scaffold make it an indispensable asset in the fields of drug discovery, agrochemistry, and materials science. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely harness its potential to build the complex molecules that drive scientific advancement.
References
- Google Patents. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
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MilliporeSigma. Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride | 1807350-90-8. [Link]
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ACS Publications. (2026, February 25). Radical-Mediated Methylenation of N-Heterocyclic Carboxylic Acids with DMSO to Access Exocyclic Olefinic Azacycles | The Journal of Organic Chemistry. [Link]
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PubChemLite. Ethyl pyrrolidine-3-carboxylate (C7H13NO2). [Link]
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Semantic Scholar. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4837. [Link]
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OIST Groups. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). [Link]
- Google Patents.
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